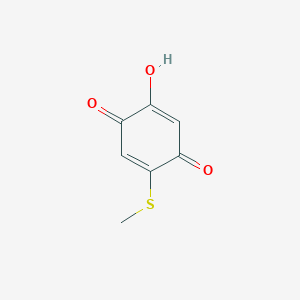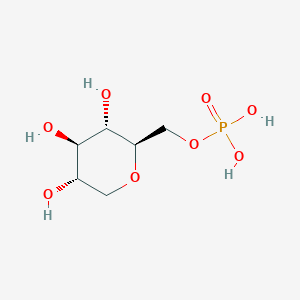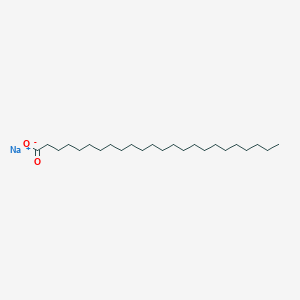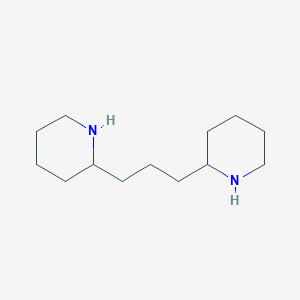
7-Hydroxyxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyxanthine is a derivative of xanthine, which is a type of organic compound known as a purine base found in most body tissues and fluids . It’s an intermediate in the degradation of adenosine monophosphate to uric acid .
Synthesis Analysis
The synthesis of this compound involves an improved procedure that has enabled the synthesis of 7-hydroxy-1-methylxanthine and several 8-alkyl derivatives . The reactivity of this compound and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine .Molecular Structure Analysis
The molecular formula of this compound is C5H4N4O3 . Its average mass is 168.110 Da and its monoisotopic mass is 168.028336 Da .Chemical Reactions Analysis
The reactivity of this compound and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine . The 8-alkyl derivatives, which have the same electronic and tautomeric properties as the 8-unsubstituted compounds, were more soluble in organic solvents .Applications De Recherche Scientifique
Oncogenic Properties
- 7-Hydroxyxanthine has been compared with other N-hydroxyxanthines for its oncogenic potential. It has shown significant oncogenicity, particularly in inducing liver tumors, highlighting its relevance in cancer research (Teller et al., 1978).
Synthesis and Chemical Properties
- Improved synthesis methods for this compound have been developed, enabling the synthesis of derivatives like 7-hydroxy-1-methylxanthine. These advancements are crucial for exploring its chemical properties and potential applications (Zvilichovsky & Feingers, 1976).
Effects on Eye Health
- Studies have explored the effects of 7-methylxanthine, a derivative, on conditions like myopia. For instance, it was found that this derivative did not inhibit deprivation myopia in chickens, providing insights into its limitations in treating certain eye conditions (Liu et al., 2019).
Inhibitory Effects on Thymidine Phosphorylase
- 7-Deazaxanthine, related to this compound, has been identified as an inhibitor of thymidine phosphorylase, which is significant in studies of angiogenesis and cancer treatment (Balzarini et al., 1998).
Biochemical Changes
- The biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine have been examined, contributing to understanding the drug's effects on collagen concentration and scleral structure, relevant in eye health research (Trier et al., 1999).
Adenosine Receptor Antagonism
- The role of 7-methylxanthine as an adenosine receptor antagonist has been studied, particularly in its effects on emmetropizing responses in infant macaques. This research contributes to understanding how it might be used to alter refractive changes produced by defocus (Hung et al., 2018).
Mutagenicity and Genotoxic Potential
- Investigations into the genotoxic and mutagenic potential of 7-methylxanthine provide critical data on its safety profile, particularly in its use as a potential drug for treating myopia (Singh et al., 2023).
Treatment of Myopia
- Clinical trials have shown that 7-methylxanthine can prevent myopia progression in children, offering a potential therapeutic application in ophthalmology (Trier, 2015).
Mécanisme D'action
While the specific mechanism of action for 7-Hydroxyxanthine is not explicitly mentioned in the search results, it’s worth noting that xanthine, the parent compound, is involved in various biological processes. For instance, it plays a role in the degradation of adenosine monophosphate to uric acid .
Orientations Futures
While the specific future directions for 7-Hydroxyxanthine are not mentioned in the search results, it’s worth noting that xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . They play a fundamental role in the field of medicinal chemistry and are a principal moiety for leads in the field of drug discovery and development .
Propriétés
Numéro CAS |
16870-90-9 |
|---|---|
Formule moléculaire |
C5H4N4O3 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
7-hydroxy-3H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11) |
Clé InChI |
RHZHJSCNWUGABX-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 |
SMILES canonique |
C1=NC2=C(N1O)C(=O)NC(=O)N2 |
Synonymes |
3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


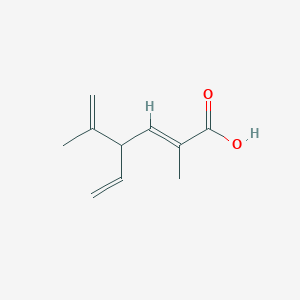
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)

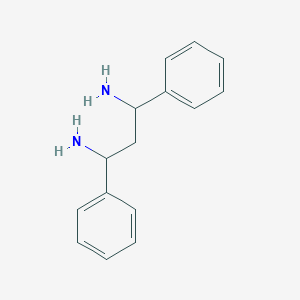

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
